molecular formula C10H12N2O5 B1362745 N-(4,5-dimethoxy-2-nitrophenyl)acetamide

N-(4,5-dimethoxy-2-nitrophenyl)acetamide

Katalognummer: B1362745
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: AIILCGRGFNDZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-Dimethoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative characterized by methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. The acetamide functional group (-NHCOCH₃) is attached to the nitrogen at the 1-position (Figure 1). This compound is primarily synthesized via electrochemical nitration of N-(3,4-dimethoxyphenyl)acetamide, yielding a 67% isolated product as a yellow solid . Its structural features, including electron-withdrawing (nitro) and electron-donating (methoxy) groups, make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .

Key physicochemical properties include:

  • Molecular formula: C₁₀H₁₂N₂O₅
  • Molecular weight: 240.21 g/mol
  • Melting point: Not explicitly reported, but analogous compounds (e.g., tert-butyl derivatives) exhibit melting points near 168–170 °C .
  • Spectroscopic data: Characteristic NMR signals include aromatic protons (δ ~6.5–8.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .

Eigenschaften

Molekularformel

C10H12N2O5

Molekulargewicht

240.21 g/mol

IUPAC-Name

N-(4,5-dimethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O5/c1-6(13)11-7-4-9(16-2)10(17-3)5-8(7)12(14)15/h4-5H,1-3H3,(H,11,13)

InChI-Schlüssel

AIILCGRGFNDZBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

N-(3,5-Dimethoxy-2-nitrophenyl)acetamide (3b)

  • Structure : Methoxy groups at 3- and 5-positions; nitro at 2-position.
  • Synthesis : Prepared via nitration of 3,5-dimethoxyaniline, yielding yellow needles (Method A: 65% yield; Method B: 72% yield) .

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

  • Structure : Methyl groups at 4- and 5-positions instead of methoxy.
  • Impact: Methyl groups are weaker electron donors than methoxy, leading to reduced aromatic activation. This decreases solubility in polar solvents compared to the dimethoxy analog .

Functional Group Modifications

N-(4,5-Dimethoxy-2-nitrophenyl)benzamide (19)

  • Structure : Benzamide (-NHCOC₆H₅) replaces acetamide.
  • Synthesis : Similar electrochemical nitration route .
  • The extended conjugation may also shift UV-Vis absorption maxima .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Chloro and methylsulfonyl groups introduce strong electron-withdrawing effects.
  • Impact : Enhanced electrophilicity at the nitro group facilitates nucleophilic aromatic substitution. The sulfonyl group enables hydrogen-bonding interactions in crystal packing .

Complex Derivatives

2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • Structure : Ethyl-linked dimethoxyphenyl group adds hydrophobicity.
  • Applications : Such derivatives are explored for biological activity due to enhanced membrane permeability .

Data Table: Comparative Analysis

Compound Name Substituents Synthesis Yield Melting Point (°C) Key Properties References
N-(4,5-Dimethoxy-2-nitrophenyl)acetamide 4,5-OMe, 2-NO₂ 67% ~168–170* High polarity, yellow solid
N-(3,5-Dimethoxy-2-nitrophenyl)acetamide 3,5-OMe, 2-NO₂ 65–72% Not reported Lower steric hindrance
N-(4,5-Dimethyl-2-nitrophenyl)acetamide 4,5-Me, 2-NO₂ Discontinued† Not reported Reduced solubility
N-(4,5-Dimethoxy-2-nitrophenyl)benzamide 4,5-OMe, 2-NO₂, -Bz Not reported Not reported Enhanced steric bulk
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, -SO₂Me 78% 168–170 Strong electron-withdrawing effects

*Estimated from tert-butyl analog ; †Commercial availability discontinued .

Q & A

Q. What are the established synthetic routes for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving nitro-aromatic intermediates. For example, analogous nitrophenylacetamides have been prepared by reacting methyl 4,5-dimethoxy-2-nitrobenzoate with acetamide derivatives in a sequence of 11 steps, achieving a low overall yield (2–5%) . To optimize yields:

  • Catalyst screening : Use palladium or copper catalysts for nitro-group reductions.
  • Temperature control : Maintain reflux conditions during acetylation.
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol-water systems) to isolate high-purity product .

Q. Table 1: Synthetic Optimization Parameters

StepReagentYield (%)Key Challenge
NitrationHNO₃/H₂SO₄60–70Over-nitration side reactions
AcetylationAcetic anhydride40–50Competing hydrolysis

Q. What spectroscopic techniques are critical for characterizing N-(4,5-dimethoxy-2-nitrophenyl)acetamide?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitro (δ 8.0–8.5 ppm), and acetamide (δ 2.1 ppm) groups. Compare with NIST reference spectra for validation .
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 268.27 (C₁₂H₁₆N₂O₅) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-aromatic acetamides?

Methodological Answer: X-ray diffraction analysis of related compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide) reveals:

  • Planarity deviations : Nitro groups exhibit torsional angles of -16.7° to 160.9° relative to the aromatic ring .
  • Intermolecular interactions : Head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing. For N-(4,5-dimethoxy-2-nitrophenyl)acetamide, similar analysis requires single crystals grown via slow ethanol evaporation .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSignificance
Bond length (C–NO₂)1.46 ÅIndicates resonance stabilization
Torsional angle160.9°Steric hindrance from methoxy groups

Q. How can computational modeling predict reactivity in nitrophenylacetamide derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron-withdrawing effects of nitro and methoxy groups on acetamide reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic acetamides?

Methodological Answer:

  • Comparative analysis : Cross-validate NMR shifts with NIST’s Standard Reference Data .
  • Dynamic NMR : Resolve rotational barriers in acetamide groups under variable-temperature conditions.
  • Controlled degradation : Monitor thermal stability (TGA/DSC) to identify decomposition products interfering with spectral clarity .

Q. How are nitro-aromatic acetamides utilized as precursors in heterocyclic synthesis?

Methodological Answer: N-(4,5-dimethoxy-2-nitrophenyl)acetamide serves as a precursor for:

  • Piperazinediones : Via reductive cyclization using H₂/Pd-C .
  • Thiadiazoles : React with Lawesson’s reagent to introduce sulfur heteroatoms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.